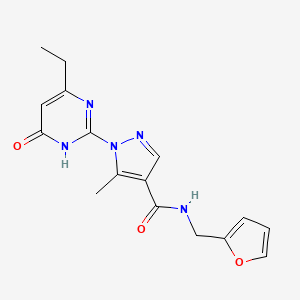
1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. The molecule consists of a pyrimidine core, which is a common structure in many pharmaceuticals, fused with a pyrazole moiety and further substituted with various functional groups that can affect its chemical behavior and interaction with biological targets.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do offer insights into related synthetic methods that could be adapted for its creation. For instance, the parallel synthesis approach described in the first paper could be a starting point for generating a library of similar compounds, including the one of interest . The second paper outlines a method for preparing pyrazolo[3,4-d]pyrimidin-4-ones, which shares some structural similarities with the target compound . These methods involve multi-step reactions, starting from simple precursors like itaconic acid or aminopyrazole derivatives, and proceeding through various transformations including amidation and ring closure reactions.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a planar pyrimidine ring system, which is common for such heterocycles, providing a rigid framework that can engage in stacking interactions with other aromatic systems, such as those found in nucleic acids or proteins. The pyrazole ring introduces additional nitrogen atoms, which could be involved in hydrogen bonding, a key interaction in biological systems. The furan moiety adds another heterocyclic element that can participate in electronic interactions due to its aromatic nature.
Chemical Reactions Analysis
The functional groups present in the compound suggest a variety of chemical reactions it could undergo. The carboxamide linkage is a site for potential hydrolysis, especially under acidic or basic conditions. The pyrimidine and pyrazole rings could be involved in electrophilic substitution reactions, given the presence of nitrogen atoms that can act as directing groups. Additionally, the furan ring is susceptible to oxidation and Diels-Alder reactions due to its electron-rich nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings likely makes the compound relatively non-polar, suggesting moderate solubility in organic solvents and lower solubility in water. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces, such as hydrogen bonding and pi-pi interactions, which are influenced by the arrangement of functional groups.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, highlighting the structure-activity relationship. This study provides insight into the synthetic versatility of pyrazolopyrimidine compounds and their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
In another research effort, Maruthikumar and Rao (2003) discussed the facile synthesis of pyrazolopyrimidin-7-ones, indicating a broader range of chemical modifications possible with pyrazolopyrimidine scaffolds to explore their biological significance (Maruthikumar & Rao, 2003).
Antitumor and Antimicrobial Activities
Enaminones derived from pyrazolopyrimidine structures have been synthesized and shown to exhibit antitumor and antimicrobial activities, as described by Riyadh (2011). These findings underscore the potential of pyrazolopyrimidine derivatives in developing new therapeutic agents (Riyadh, 2011).
A study by Chambhare et al. (2003) on the synthesis and antimicrobial activity of naphthofurothiadiazolopyrimidin-5-ones further supports the utility of pyrazolopyrimidine derivatives as antimicrobial agents, showcasing their broad spectrum of biological applications (Chambhare et al., 2003).
Antiviral and Anti-Inflammatory Activities
- Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable anti-avian influenza virus activity. This study highlights the potential antiviral applications of pyrazolopyrimidine derivatives, suggesting their role in combating viral infections (Hebishy et al., 2020).
Propriétés
IUPAC Name |
1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-11-7-14(22)20-16(19-11)21-10(2)13(9-18-21)15(23)17-8-12-5-4-6-24-12/h4-7,9H,3,8H2,1-2H3,(H,17,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNCLAMPOHDMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

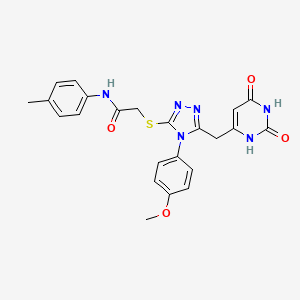
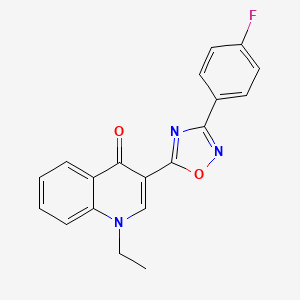
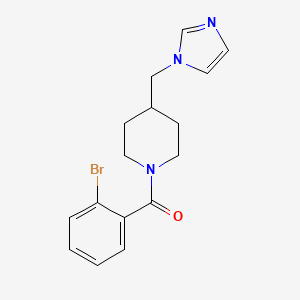
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)
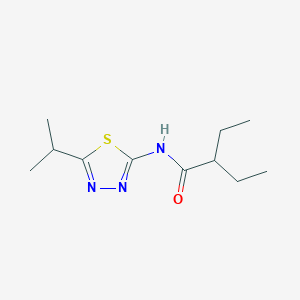


![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)